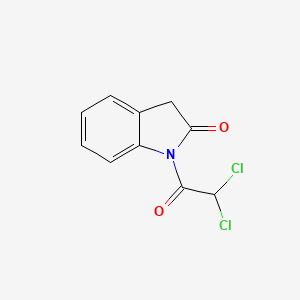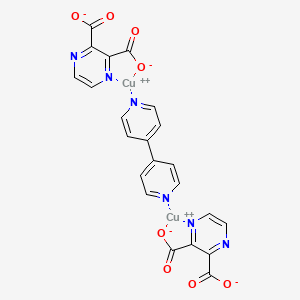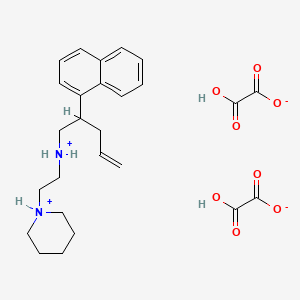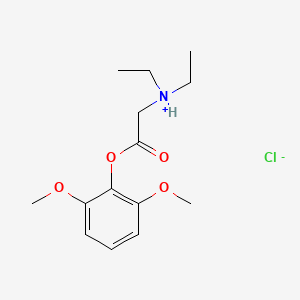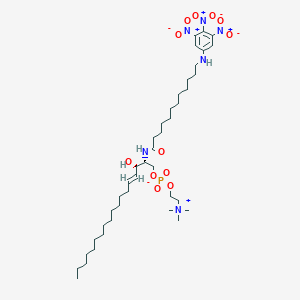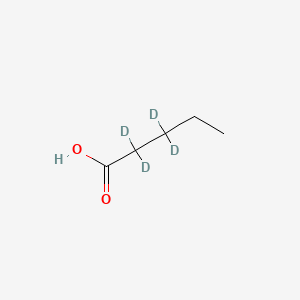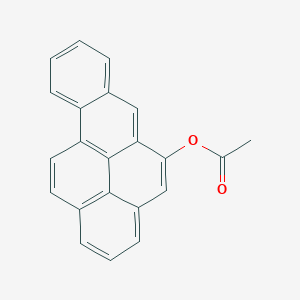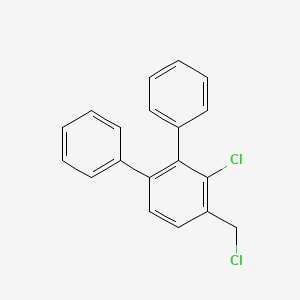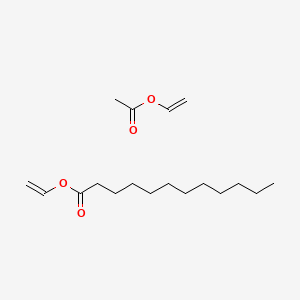
Ethenyl acetate;ethenyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a polymer formed from the esterification of ethenyl acetate and ethenyl dodecanoate. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl acetate;ethenyl dodecanoate typically involves the esterification reaction between ethenyl acetate and dodecanoic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under controlled temperature conditions to optimize yield and purity . The esterification process involves heating the reactants with a large excess of water containing a strong-acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of reactive distillation columns and auxiliary chemical reactions to enhance yield and purity . The production pathways are optimized for energy efficiency, economy, and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl acetate;ethenyl dodecanoate undergoes several types of chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of carboxylic acids and alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Involves the use of a strong base like sodium hydroxide or potassium hydroxide.
Transesterification: Typically uses alcohols and may require a catalyst to proceed efficiently.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Transesterification: Produces different esters depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
Ethenyl acetate;ethenyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
Mecanismo De Acción
The mechanism of action of ethenyl acetate;ethenyl dodecanoate involves its interaction with molecular targets through esterification and hydrolysis reactions. The compound can form hydrogen bonds and interact with various functional groups, influencing its reactivity and applications . The pathways involved include nucleophilic attack on the carbonyl carbon and proton transfer mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar esterification and hydrolysis reactions.
Methyl butyrate: Another ester with comparable chemical properties.
Uniqueness
Ethenyl acetate;ethenyl dodecanoate is unique due to its polymeric nature and the combination of ethenyl acetate and dodecanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various industries .
Propiedades
Número CAS |
26354-30-3 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
ethenyl acetate;ethenyl dodecanoate |
InChI |
InChI=1S/C14H26O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2;1-3-6-4(2)5/h4H,2-3,5-13H2,1H3;3H,1H2,2H3 |
Clave InChI |
UXAYDBNWIBJTRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC=C.CC(=O)OC=C |
Números CAS relacionados |
26354-30-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


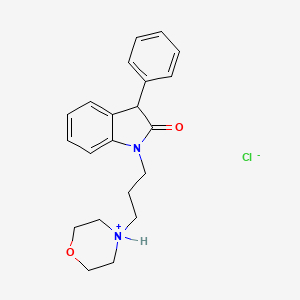
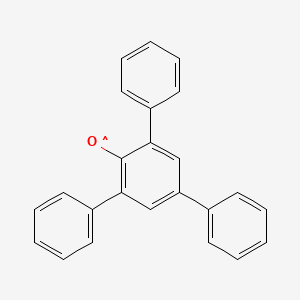
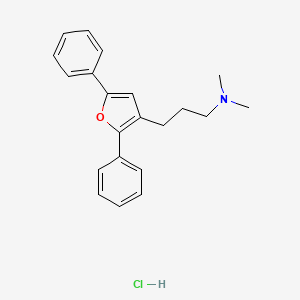

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
